1-(3-cyclohexen-1-ylmethoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol
説明
1-(3-cyclohexen-1-ylmethoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as Prazosin, is a selective α1-adrenergic receptor antagonist that is widely used in the treatment of hypertension and benign prostatic hyperplasia. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic benefits.
作用機序
1-(3-cyclohexen-1-ylmethoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol exerts its effects by selectively blocking the α1-adrenergic receptors, which are found in various tissues throughout the body, including the smooth muscles of blood vessels and the prostate gland. By blocking these receptors, this compound causes vasodilation, which leads to a decrease in blood pressure and an increase in blood flow to the prostate gland.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It causes a decrease in peripheral vascular resistance, which leads to a decrease in blood pressure. It also causes relaxation of the smooth muscle in the prostate gland, which leads to an improvement in urinary flow. This compound has also been shown to have anti-anxiety effects, which may be beneficial in the treatment of PTSD.
実験室実験の利点と制限
1-(3-cyclohexen-1-ylmethoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has several advantages for use in laboratory experiments. It is a selective α1-adrenergic receptor antagonist, which allows for specific targeting of this receptor. It is also readily available and relatively inexpensive. However, this compound has some limitations, including its short half-life and potential for off-target effects.
将来の方向性
There are several potential future directions for research on 1-(3-cyclohexen-1-ylmethoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the use of this compound in the treatment of PTSD. Several studies have shown that this compound may be effective in reducing symptoms of PTSD, but more research is needed to fully understand its mechanism of action and potential benefits. Another area of interest is the development of new α1-adrenergic receptor antagonists that may have improved selectivity and fewer off-target effects. Finally, there is interest in exploring the potential use of this compound in the treatment of other medical conditions, such as heart failure and Raynaud's disease.
科学的研究の応用
1-(3-cyclohexen-1-ylmethoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic benefits in various medical conditions. It has been shown to be effective in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD). This compound works by blocking the α1-adrenergic receptors, which are responsible for regulating blood pressure and smooth muscle tone.
特性
IUPAC Name |
1-(cyclohex-3-en-1-ylmethoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-8-20-21-18-11-6-7-12-19(18)22(20)13-17(23)15-24-14-16-9-4-3-5-10-16/h3-4,6-7,11-12,16-17,23H,2,5,8-10,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMCELMQZANVGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COCC3CCC=CC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。